1-Butanol, 4-(decyloxy)-

Description

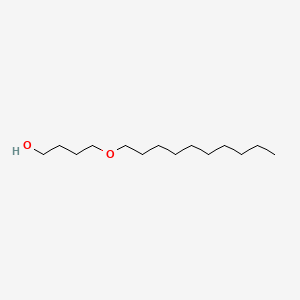

Structure

3D Structure

Properties

IUPAC Name |

4-decoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAINZYOLTZQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242779 | |

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97209-97-7 | |

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097209977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Advanced Nomenclature Within Alkyl Ethers

1-Butanol, 4-(decyloxy)- is systematically named 4-(decyloxy)butan-1-ol . nih.govnist.gov This nomenclature indicates a four-carbon butanol backbone where the hydroxyl group (-OH) is located at the first carbon (C1). The "4-(decyloxy)-" prefix specifies that a decyloxy group (-O-(CH₂)₉CH₃) is attached to the fourth carbon (C4) of the butanol chain via an ether linkage. chemistrysteps.comlibretexts.orgyoutube.com

This compound belongs to the class of organic compounds known as alkyl ethers . periodicchemistry.com More specifically, it can be categorized as a long-chain alkyl ether due to the ten-carbon decyl group. d-nb.infonih.gov The presence of both a hydroxyl group and an ether linkage makes it a bifunctional molecule, possessing properties characteristic of both alcohols and ethers. pitt.edufiveable.me The structure consists of an oxygen atom bonded to two different alkyl groups, making it an unsymmetrical ether. chemistrysteps.com

The nomenclature of ethers often follows two main systems: common and systematic (IUPAC). For simpler ethers, common names are frequently used, where the two alkyl groups are listed alphabetically followed by "ether". chemistrysteps.comperiodicchemistry.com However, for more complex structures like 4-(decyloxy)butan-1-ol, the systematic IUPAC nomenclature is preferred for clarity. In this system, the larger alkyl group is considered the parent alkane, and the smaller alkoxy group is treated as a substituent. chemistrysteps.comlibretexts.org In this specific case, the butanol chain is the parent structure, and the decyloxy group is the substituent.

Historical Trajectories of Long Chain Alkyl Ethers in Organic Synthesis

The synthesis of ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis, first reported in 1850, being a historically significant and versatile method. masterorganicchemistry.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide and proceeds via an SN2 mechanism. masterorganicchemistry.com While the Williamson ether synthesis has been a mainstay, research has continually sought to improve ether synthesis methods.

In recent decades, there has been a growing interest in developing more efficient and environmentally friendly "green" versions of the Williamson ether synthesis. researchgate.net These efforts have focused on using weaker alkylating agents to avoid the production of salt byproducts. researchgate.net Furthermore, advancements in catalysis have led to the development of new methods for forming ether linkages. For instance, recent research has explored the use of copper-catalyzed reactions for the synthesis of alkyl aryl ethers. acs.org

The synthesis of long-chain alkyl ethers, such as 1-Butanol, 4-(decyloxy)-, is of particular interest due to their amphiphilic nature, possessing both hydrophobic (the long alkyl chain) and hydrophilic (the ether and alcohol functionalities) regions. This characteristic makes them valuable in various applications, including as surfactants and in the formation of micelles and other supramolecular structures. d-nb.infonih.gov The development of controlled polymerization techniques for long-chain epoxide monomers has further expanded the ability to create complex polyethers with tailored properties. nih.gov

Fundamental Significance Within Functionalized Alcohol and Ether Chemistry

Strategies for the Formation of the Decyloxy Ether Linkage

The central challenge in synthesizing 1-Butanol, 4-(decyloxy)- is the creation of the ether C-O-C bond. Two primary strategies dominate this transformation: the venerable Williamson ether synthesis and more modern catalytic alkoxylation methods.

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a highly versatile and widely used method for preparing ethers. numberanalytics.commasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org In the context of synthesizing 1-Butanol, 4-(decyloxy)-, this involves the reaction of a decyl alkoxide with a butanol derivative possessing a good leaving group, or, more favorably, the reaction of a 4-substituted butoxide with a decyl halide.

The classic approach involves two main routes:

Route A: Reaction of sodium decoxide (the alkoxide) with a 4-halobutanol, such as 4-bromo-1-butanol (B1194514) or 4-chloro-1-butanol. The alkoxide attacks the carbon atom bonded to the halogen, displacing the halide ion to form the ether.

Route B: Reaction of the alkoxide derived from 1,4-butanediol (B3395766) with a decyl halide (e.g., 1-bromodecane).

For an SN2 reaction, the process is most efficient with primary alkyl halides. masterorganicchemistry.comorganicchemistrytutor.com Therefore, Route B, using a primary decyl halide, is generally preferred over using a secondary decyl halide, which would risk promoting a competing elimination reaction. organicchemistrytutor.com The alkoxide itself is typically generated by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH). libretexts.org

Modern variants of the Williamson synthesis aim to improve efficiency and sustainability. These include:

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can enhance reaction rates and efficiency, especially when dealing with reactants that are soluble in different, immiscible phases. numberanalytics.com

Microwave Irradiation: Applying microwave energy can significantly accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating. numberanalytics.com

Alternative Leaving Groups: While alkyl halides are common, other derivatives like tosylates and mesylates can be used as the electrophile, as they are excellent leaving groups. numberanalytics.commasterorganicchemistry.com

| Variant | Reagents | Key Features | Source |

| Classic | Alcohol, Strong Base (e.g., NaH), Primary Alkyl Halide | Foundational method, proceeds via SN2 mechanism. | masterorganicchemistry.comlibretexts.org |

| PTC-Assisted | Alcohol, Base, Alkyl Halide, Phase-Transfer Catalyst | Improves reaction between reactants in different phases. | numberanalytics.com |

| Microwave-Assisted | Alcohol, Base, Alkyl Halide | Accelerates reaction rates, reduces reaction times. | numberanalytics.com |

| Silver Oxide Variant | Alcohol, Alkyl Halide, Silver Oxide (Ag2O) | Milder conditions, avoids the need for a strong base. | libretexts.org |

Moving beyond stoichiometric reagents, catalytic methods offer a greener and more atom-economical route to ethers. These approaches often involve the direct coupling of alcohols or the activation of less reactive alkylating agents.

A notable development is the high-temperature catalytic Williamson ether synthesis (CWES). This process allows for the use of weaker, less hazardous alkylating agents like alcohols or esters at temperatures above 300°C. acs.org In a catalytic cycle, an alcohol can be converted into an ether in the presence of catalytic amounts of an alkali metal salt, generating water as the primary byproduct and achieving selectivity up to 99%. acs.org For the synthesis of 1-Butanol, 4-(decyloxy)-, this could conceptually involve the catalytic reaction of 1,4-butanediol with 1-decanol.

Other catalytic systems, such as those using copper supported on zirconia (CuO/ZrO2), have been shown to be effective in the dehydrogenative coupling of alcohols to form esters and ethers, presenting another potential pathway for forming the desired product under flow conditions. nih.gov

Precursor Synthesis and Functionalization of 1,4-Butanediol Derivatives

The successful synthesis of the target molecule is critically dependent on the availability and preparation of suitable precursors. 1,4-Butanediol, a readily available chemical, serves as the fundamental building block for the four-carbon chain of 1-Butanol, 4-(decyloxy)-. nih.gov

Halogenated butanols are key intermediates, particularly for the Williamson ether synthesis, as the halogen acts as a leaving group. These compounds can be synthesized directly from tetrahydrofuran (B95107) (THF), the cyclic ether of 1,4-butanediol.

Several methods exist for this transformation:

Ring-opening with Hydrobromic Acid: Tetrahydrofuran can be reacted with concentrated hydrobromic acid in the presence of sulfuric acid. The reaction, when heated, cleaves the ether ring to produce 4-bromo-1-butanol. guidechem.com

Iodine-Catalyzed Ring-Opening: A reaction using iodine (I2) and a silane (B1218182) reducing agent (HSiEt3) in tetrahydrofuran at room temperature can yield 4-bromo-1-butanol in high yield (86%). guidechem.com

Acyl Chloride Reaction: Tetrahydrofuran reacts with an acyl chloride, such as acetyl chloride, under zinc chloride catalysis to produce a 4-chlorobutanol ester (e.g., 4-chlorobutyl acetate) with high yield and purity. google.com This ester can then be hydrolyzed to give 4-chloro-1-butanol.

| Method | Starting Material | Reagents | Product | Yield | Source |

| Acidic Cleavage | Tetrahydrofuran | 48% HBr, H2SO4 | 4-Bromo-1-butanol | 67.5% | guidechem.com |

| Iodine Catalysis | Tetrahydrofuran | I2, HSiEt3 | 4-Bromo-1-butanol | 86% | guidechem.com |

| Zinc Chloride Catalysis | Tetrahydrofuran | Acetyl Chloride, ZnCl2 | 4-Chlorobutyl acetate | 96% | google.com |

The instability of some intermediates, such as 4-bromobutyraldehyde, which can be derived from 4-bromo-1-butanol, makes the choice of synthetic route and handling conditions crucial for large-scale production. semanticscholar.org

Besides the direct formation of the ether linkage, the decyl chain can be introduced through other functionalization reactions of the 1,4-butanediol precursor.

Alkylation: This is the core of the Williamson synthesis, as described previously. A mono-protected 1,4-butanediol can be selectively alkylated at the free hydroxyl group with a decyl halide. Alternatively, direct alkylation of 1,4-butanediol with a decyl halide can be attempted, though this risks di-alkylation and requires careful control of stoichiometry to favor the mono-ether product. vaia.com

Esterification: An alternative, multi-step pathway involves the esterification of 1,4-butanediol with decanoic acid or its derivative. While traditional Fischer esterification uses acid catalysts, modern methods may employ enzymatic or other catalytic approaches. nih.gov The resulting ester, 4-hydroxybutyl decanoate, would then require a subsequent reduction step to convert the ester carbonyl group into a methylene (B1212753) group, thus forming the final ether linkage. The haloform reaction, which can convert methyl ketones to esters using an alcohol, represents another advanced method for ester synthesis that could be adapted in a multi-step route. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry, which aim to reduce waste, minimize hazards, and increase energy efficiency, are highly relevant to the production of 1-Butanol, 4-(decyloxy)-. alfa-chemistry.com

Key green strategies applicable to ether synthesis include:

Catalysis over Stoichiometric Reagents: Using catalysts, as seen in the CWES process, is preferable to using stoichiometric reagents (like NaH in the classic Williamson synthesis) because catalysts are used in small amounts, are often recyclable, and reduce waste. numberanalytics.com

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic routes that produce only water as a byproduct have excellent atom economy.

Use of Safer Solvents: Traditional ether syntheses often use polar aprotic solvents like DMF or DMSO. acs.org Green chemistry encourages the use of safer, more environmentally benign alternatives.

| Undesirable Solvent | Greener Alternative | Source |

| Diethyl ether, Di-isopropyl ether | 2-MeTHF, tert-butyl methyl ether | |

| Dioxane, Dimethoxyethane | 2-MeTHF, tert-butyl methyl ether | |

| Dimethyl formamide (B127407) (DMF) | Acetonitrile |

By integrating these principles, the synthesis of 1-Butanol, 4-(decyloxy)- can be shifted from traditional, resource-intensive methods to more efficient, safer, and environmentally responsible processes. alfa-chemistry.com

Atom Economy and Reaction Efficiency in Ether Formation

The synthesis of 1-Butanol, 4-(decyloxy)- is most commonly achieved via the Williamson ether synthesis. researchgate.netnih.gov This long-established and versatile method involves the reaction of an alkoxide with an alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netnih.gov In the context of 1-Butanol, 4-(decyloxy)-, the synthesis involves two principal steps: the deprotonation of 1,4-butanediol to form an alkoxide, followed by the reaction of this alkoxide with a decyl halide, such as 1-bromodecane.

A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, forming the corresponding alkoxide and hydrogen gas, which bubbles out of the solution. organic-chemistry.orgacs.org The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the decyl halide to form the ether linkage. acs.org

The reaction scheme is as follows:

Deprotonation: HO(CH₂)₄OH + NaH → Na⁺O⁻(CH₂)₄OH + H₂

SN2 Attack: Na⁺O⁻(CH₂)₄OH + CH₃(CH₂)₉Br → CH₃(CH₂)₉O(CH₂)₄OH + NaBr

A primary concern in this synthesis is atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov In an ideal scenario with 100% yield, the atom economy for the Williamson synthesis of 1-Butanol, 4-(decyloxy)- is calculated based on the molecular weights of the reactants and the desired product.

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | Reactant |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | Reactant |

| Sodium Hydride | NaH | 24.00 | Reactant (Base) |

| 1-Butanol, 4-(decyloxy)- | C₁₄H₃₀O₂ | 230.39 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Hydrogen | H₂ | 2.02 | Byproduct |

The theoretical atom economy is calculated as: (Mass of desired product / Total mass of all reactants) x 100

For this reaction, the calculation is: [230.39 / (90.12 + 221.18 + 24.00)] x 100 = 68.7%

Catalytic Systems for Enhanced Selectivity and Yield

To overcome the challenge of poor selectivity in the mono-alkylation of symmetrical diols, various catalytic strategies have been developed. These methods aim to differentiate between the two identical hydroxyl groups or to control the reaction conditions to favor the formation of the mono-ether.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis often involves reactants in separate phases (e.g., an aqueous base and an organic substrate). Phase-transfer catalysis is a powerful technique to facilitate such reactions. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), acts as a shuttle, carrying the alkoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is present. researchgate.netnih.gov This enhances the reaction rate and can improve selectivity by allowing for milder reaction conditions, which can help suppress the formation of the di-substituted product. nih.gov

Catalysis for Selective Functionalization of Diols: Research into the selective modification of diols provides insights applicable to the synthesis of 1-Butanol, 4-(decyloxy)-. While much of the literature focuses on related transformations like acylation or tosylation, the principles are transferable to etherification.

Tin-Based Catalysts: Tin(II) chloride has been shown to be an effective catalyst for the regioselective mono-etherification of certain diols. nih.govresearchgate.net The catalyst can form a chelate with the diol, temporarily protecting one hydroxyl group or altering its reactivity, thus directing the alkylation to a specific site. The concentration of the tin catalyst can also be varied to tune the selectivity. researchgate.net

Silver Oxide Mediated Reactions: The use of silver(I) oxide (Ag₂O) has proven highly effective for the selective monotosylation of symmetrical diols, a process analogous to mono-etherification. nih.gov The high selectivity is attributed to the formation of an intramolecular hydrogen bond in the silver-diol complex, which reduces the acidity and nucleophilicity of the second hydroxyl group after the first has reacted. The addition of a catalytic amount of potassium iodide is also noted to improve yields. nih.gov

Lewis Acid Catalysis: Various Lewis acids have been explored for the selective protection of symmetric diols. researchgate.net Catalysts based on copper, boron, and palladium/tin have been investigated for their ability to catalyze the alkylation of diols with varying degrees of success. researchgate.net Borinic acid catalysts, for instance, can form a borinate intermediate with the diol, which then undergoes nucleophilic attack, leading to high selectivity for the primary alcohol. rsc.org

The table below summarizes findings from analogous catalytic systems for the selective mono-functionalization of diols, which can inform the synthesis of 1-Butanol, 4-(decyloxy)-.

| Catalytic System | Transformation | Substrate Type | Key Findings & Advantages | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Alkylation | Hydantoins (using dibromoalkanes) | Efficient, cost-effective, high yields under mild conditions. Facilitates reaction between phases. | nih.gov |

| Tin(II) Chloride (SnCl₂) | Etherification | Mannopyranoside (cis-2,3-diol) | Tunable regioselectivity by varying catalyst concentration and diazo compound. | nih.govresearchgate.net |

| Silver(I) Oxide (Ag₂O) / KI (cat.) | Tosylation | Symmetrical diols | High selectivity for monotosylation in high yields. Explained by intramolecular hydrogen bonding. | nih.gov |

| Metal Sulfates on Silica Gel | Acylation | Symmetric diols | Highly selective monoacylation with excellent yields. | acs.org |

| Chiral Borinic Acid | Alkylation | meso-1,2-diols | Enantioselective desymmetrization via a cyclic borinate intermediate. High stereocontrol. | rsc.org |

Reactions Involving the Terminal Hydroxyl Group

The terminal hydroxyl group of 1-Butanol, 4-(decyloxy)- is a primary alcohol, and as such, it undergoes reactions typical of this functional group, including oxidation, esterification, and various derivatizations.

Controlled Oxidation Pathways to Carboxylic Acid and Aldehyde Derivatives

The primary alcohol moiety of 1-Butanol, 4-(decyloxy)- can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 4-(decyloxy)butanal. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. Over-oxidation to the carboxylic acid can be a competing side reaction if water is present or stronger oxidants are used.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(decyloxy)butanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄).

Table 1: Controlled Oxidation Reactions of 1-Butanol, 4-(decyloxy)-

| Starting Material | Reagent | Product |

| 1-Butanol, 4-(decyloxy)- | Pyridinium chlorochromate (PCC) | 4-(decyloxy)butanal |

| 1-Butanol, 4-(decyloxy)- | Potassium permanganate (KMnO₄) | 4-(decyloxy)butanoic acid |

Esterification and Transesterification for Functional Material Precursors

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is fundamental in synthesizing potential precursors for functional materials like polyesters or specialty lubricants. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. researchgate.net To drive the equilibrium towards the ester product, water is typically removed as it is formed. researchgate.net

Alternatively, transesterification can be employed, where 1-Butanol, 4-(decyloxy)- reacts with an existing ester in the presence of an acid or base catalyst to exchange the alcohol moiety.

Table 2: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Butanol, 4-(decyloxy)- | Acetic Acid | Sulfuric Acid | 4-(decyloxy)butyl acetate |

| 1-Butanol, 4-(decyloxy)- | Propionic Acid | Amberlite resin | 4-(decyloxy)butyl propionate |

Derivatization Strategies for Analytical Enhancement and Synthetic Modulation

Derivatization of the hydroxyl group can be performed to enhance analytical detection or to introduce specific functionalities for further synthetic steps. For analytical purposes, especially in chromatography, the alcohol can be converted into a derivative with a strong chromophore or fluorophore. A common derivatizing agent for alcohols is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with the alcohol in the presence of a base to form a highly fluorescent derivative, enabling trace-level detection. nih.gov

For synthetic modulation, the hydroxyl group can be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a mesylate (by reaction with mesyl chloride), to facilitate nucleophilic substitution reactions at the terminal carbon.

Stability and Reactivity of the Internal Ether Linkage

The ether linkage within 1-Butanol, 4-(decyloxy)- is generally more stable than the hydroxyl group but can be cleaved under specific, often harsh, conditions.

Cleavage Reactions of the Decyloxy Ether Bond under Acidic or Basic Conditions

Ether linkages are known to be relatively inert to many reagents, which is why ethers are often used as solvents. However, they can be cleaved under strongly acidic conditions. masterorganicchemistry.com The reaction of 1-Butanol, 4-(decyloxy)- with a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), will lead to the cleavage of the C-O ether bond. masterorganicchemistry.com

The mechanism involves the protonation of the ether oxygen by the strong acid, making it a better leaving group. masterorganicchemistry.com A nucleophilic halide ion (I⁻ or Br⁻) then attacks one of the adjacent carbon atoms via an S_N2 mechanism. masterorganicchemistry.com In the case of 1-Butanol, 4-(decyloxy)-, this would result in the formation of 1,4-butanediol and a decyl halide. If excess acid is used, the hydroxyl groups of the resulting diol can also be converted to halides. Cleavage under basic conditions is generally not feasible for this type of aliphatic ether.

Reactivity of the Long-Chain Alkyl Moiety

The ten-carbon alkyl chain of 1-Butanol, 4-(decyloxy)- is generally considered the least reactive portion of the molecule. It is composed of strong, non-polar carbon-carbon and carbon-hydrogen bonds, making it chemically inert under many conditions. However, under specific catalytic or radical-inducing conditions, this long-chain alkyl moiety can undergo selective functionalization.

Potential for Selective Functionalization of the Decyl Chain

The selective functionalization of alkanes and long-chain alkyl groups is a significant area of research in modern organic chemistry. While direct, selective modification of the decyl chain in 1-Butanol, 4-(decyloxy)- is challenging due to the presence of more reactive sites (the hydroxyl and α-ether C-H bonds), several strategies developed for simpler alkanes and alkyl ethers could theoretically be applied. These methods often rely on advanced catalytic systems to achieve regioselectivity.

Catalytic C-H Bond Functionalization:

Transition metal-catalyzed C-H activation is a powerful tool for introducing functional groups into otherwise unreactive hydrocarbon chains. nih.govnih.govacs.org Catalysts based on palladium, rhodium, and iron have shown promise in functionalizing remote C-H bonds. For a molecule like 1-Butanol, 4-(decyloxy)-, a directing group strategy could potentially be employed, where the terminal hydroxyl group coordinates to a metal center and directs the catalytic functionalization to a specific, albeit remote, position on the decyl chain. nih.govpsu.edu

Research on analogous systems, such as long-chain alkyl aryl ethers, has demonstrated selective functionalization. For instance, photocatalytic methods using an acridinium (B8443388) catalyst have been shown to selectively functionalize the α-aryloxyalkyl C-H bond. rsc.orgresearchgate.net While this points to the reactivity of the C-H bond adjacent to the ether oxygen, it also opens the door for developing catalysts that could target more remote positions on the decyl chain.

Radical-Mediated Functionalization:

Free radical reactions offer another avenue for modifying the decyl chain. While often less selective, certain radical processes can be controlled to favor functionalization at specific sites. For example, in the presence of radical initiators and a suitable reagent, it is possible to introduce halogen atoms onto the alkyl chain. These halogenated derivatives can then serve as precursors for a variety of other functional groups. It is important to note that ethers are susceptible to autoxidation in the presence of oxygen, which proceeds via a radical mechanism to form hydroperoxides. libretexts.org This inherent radical reactivity, while often undesirable, underscores the potential for controlled radical transformations.

The following table summarizes potential selective functionalization reactions applicable to the decyl chain of 1-Butanol, 4-(decyloxy)-, based on studies of analogous long-chain alkyl compounds.

| Reaction Type | Catalyst/Reagent Example | Potential Product on Decyl Chain | Reference (for analogous systems) |

| C-H Arylation | Pd(OAc)₂ / Directing Group | Aryl-substituted decyl chain | psu.edu |

| C-H Borylation | Iridium-based catalyst | Borylated decyl chain for further functionalization | Not directly found, but a key strategy for alkanes |

| Photocatalytic C-H Amination | Acridinium photocatalyst / N-centered radical precursor | Amino-functionalized decyl chain | rsc.orgresearchgate.net |

| Radical Halogenation | N-Bromosuccinimide (NBS) / Light | Brominated decyl chain | General knowledge |

Conformational Effects on Molecular Reactivity

In non-polar solvents, the decyl chain is likely to be in a more extended, random coil conformation. However, in polar or aqueous environments, the amphiphilic nature of the molecule would lead to aggregation and specific conformational arrangements to minimize the exposure of the hydrophobic decyl chain to the polar medium. This can result in the formation of micelles or other supramolecular structures.

Within such assemblies, the accessibility of the hydroxyl and ether functional groups could be drastically altered. For instance, if the molecule arranges with the decyl chains forming a hydrophobic core and the butanol-ether headgroups at the surface, the reactivity of the headgroup may be modulated by its local environment.

Furthermore, the conformation of the decyl chain itself can influence the reactivity of its C-H bonds. Certain folded conformations might bring a remote C-H bond in proximity to the ether oxygen or the terminal hydroxyl group. This could facilitate intramolecular reactions or directed catalytic processes. While specific conformational analyses of 1-Butanol, 4-(decyloxy)- are not available, studies on similar long-chain molecules demonstrate that conformational dynamics play a crucial role in their chemical behavior.

The table below outlines the potential influence of conformational effects on the reactivity of 1-Butanol, 4-(decyloxy)-.

| Conformation | Potential Effect on Reactivity | Influencing Factors |

| Extended Chain | Increased exposure of all parts of the molecule, potentially leading to less selective reactions on the decyl chain. | Non-polar solvents, low concentrations. |

| Folded/Coiled Chain | Steric shielding of the hydroxyl and ether groups by the decyl chain, potentially reducing their reactivity. May facilitate intramolecular reactions or directed catalysis. | Can occur in both polar and non-polar solvents depending on intramolecular forces. |

| Aggregated (e.g., Micellar) | Sequestration of the hydrophobic decyl chain, potentially protecting it from reaction with polar reagents. The reactivity of the headgroup may be altered by the microenvironment at the aggregate surface. | Polar solvents, concentration above the critical micelle concentration. |

This table is a conceptual representation based on the principles of physical organic chemistry and studies of analogous amphiphilic molecules, as direct experimental data for 1-Butanol, 4-(decyloxy)- is not extensively documented.

Advanced Spectroscopic and Structural Characterization of 1 Butanol, 4 Decyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Butanol, 4-(decyloxy)- . By analyzing the chemical shifts, signal multiplicities, and correlations in both one-dimensional and two-dimensional NMR spectra, a complete picture of the atomic connectivity can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Chemical Shifts

The ¹H NMR spectrum of 1-Butanol, 4-(decyloxy)- is expected to exhibit distinct signals for each unique proton environment. The protons on carbons adjacent to the oxygen atoms of the ether and alcohol functionalities are the most deshielded, appearing furthest downfield. pressbooks.publibretexts.orgpressbooks.publibretexts.orgopenochem.org The long decyl chain will produce a large, overlapping signal cluster in the upfield region, characteristic of aliphatic methylene (B1212753) groups.

Similarly, the ¹³C NMR spectrum will show a unique resonance for each carbon atom in a different chemical environment. The carbons bonded to the highly electronegative oxygen atoms will have the largest chemical shifts. pressbooks.publibretexts.orgdocbrown.infolibretexts.orglibretexts.org The chemical shifts of the carbons in the decyl chain will be similar to those in alkanes, with slight variations based on their proximity to the ether linkage.

Predicted ¹H NMR Chemical Shifts for 1-Butanol, 4-(decyloxy)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (HO-CH ₂) | ~3.65 | Triplet | 2H |

| H-4 (Decyl-O-CH ₂) | ~3.45 | Triplet | 2H |

| H-1' (O-CH ₂-Decyl) | ~3.40 | Triplet | 2H |

| H-2 (HO-CH₂-CH ₂) | ~1.60 | Quintet | 2H |

| H-3 (Decyl-O-CH₂-CH ₂) | ~1.70 | Quintet | 2H |

| H-2' to H-9' (Decyl Chain) | ~1.2-1.4 | Multiplet | 16H |

| H-10' (Decyl CH ₃) | ~0.88 | Triplet | 3H |

| OH | Variable (typically broad singlet) | Singlet (broad) | 1H |

Predicted ¹³C NMR Chemical Shifts for 1-Butanol, 4-(decyloxy)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (HO-C H₂) | ~62.5 |

| C-4 (Decyl-O-C H₂) | ~71.0 |

| C-1' (O-C H₂-Decyl) | ~70.5 |

| C-2 (HO-CH₂-C H₂) | ~30.0 |

| C-3 (Decyl-O-CH₂-C H₂) | ~26.0 |

| C-2' to C-9' (Decyl Chain) | ~22-32 |

| C-10' (Decyl C H₃) | ~14.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

To definitively assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity of 1-Butanol, 4-(decyloxy)- , a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks would be expected between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the butanol backbone. Similarly, correlations would be observed along the decyl chain, for instance, between H-1' and H-2', and H-9' and H-10'.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the ¹H signal at ~3.65 ppm would correlate with the ¹³C signal at ~62.5 ppm, confirming the C-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems. Key HMBC correlations would include:

A correlation from the H-1 protons to C-2 and C-3.

A correlation from the H-4 protons to C-3, C-2, and C-1' of the decyl group, definitively linking the butanol and decyloxy moieties.

A correlation from the H-1' protons to C-4 and C-2' of the decyl chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 1-Butanol, 4-(decyloxy)- . This precise measurement allows for the unambiguous determination of its elemental formula, C₁₄H₃₀O₂. The calculated monoisotopic mass is 230.2246 u. The observation of an ion with this exact mass would provide strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Compound Identification

GC-MS analysis would serve a dual purpose: to assess the purity of the 1-Butanol, 4-(decyloxy)- sample and to identify any volatile impurities. The gas chromatogram would ideally show a single major peak corresponding to the target compound. The mass spectrum associated with this peak would exhibit the characteristic fragmentation pattern of the molecule.

The fragmentation of 1-Butanol, 4-(decyloxy)- in the mass spectrometer is expected to proceed through several predictable pathways, including alpha-cleavage and dehydration, which are common for ethers and alcohols. jove.comlibretexts.orgscribd.commiamioh.eduntu.edu.sglibretexts.orgblogspot.com

Predicted Key Fragment Ions in the Mass Spectrum of 1-Butanol, 4-(decyloxy)-

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 212 | [C₁₄H₂₈O]⁺• | Loss of H₂O (dehydration) |

| 157 | [C₁₀H₂₁O]⁺ | α-cleavage at the butanol ether linkage |

| 73 | [C₄H₉O]⁺ | α-cleavage at the decyl ether linkage |

| 57 | [C₄H₉]⁺ | Loss of the decyloxy group |

| 45 | [CH₂CH₂OH]⁺ | Cleavage of the C-C bond adjacent to the hydroxyl group |

| 31 | [CH₂OH]⁺ | α-cleavage at the primary alcohol |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR spectrum of 1-Butanol, 4-(decyloxy)- is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group. libretexts.orgopenstax.orgorgchemboulder.comlibretexts.org Another key feature would be the C-O stretching vibrations. The C-O stretch of the primary alcohol is anticipated around 1050 cm⁻¹, while the C-O stretch of the ether linkage would appear in the 1100-1150 cm⁻¹ region. pressbooks.publibretexts.orgfiveable.meblogspot.com Strong absorptions corresponding to C-H stretching of the alkyl chains would be observed between 2850 and 3000 cm⁻¹.

The Raman spectrum would also show characteristic bands for the C-H and C-O stretching vibrations, although the O-H stretch is typically a weak and broad signal in Raman spectroscopy. The symmetric C-O-C stretching of the ether group would be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for 1-Butanol, 4-(decyloxy)-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (hydrogen-bonded) | 3200-3600 (strong, broad) | Weak, broad |

| C-H Stretch (alkyl) | 2850-3000 (strong) | 2850-3000 (strong) |

| C-O Stretch (ether) | 1100-1150 (strong) | Moderate |

| C-O Stretch (primary alcohol) | ~1050 (strong) | Moderate |

| CH₂ Bend | ~1465 (moderate) | ~1465 (moderate) |

X-ray Crystallography and Diffraction Studies for Solid-State Molecular Packing

As of the current body of scientific literature, specific X-ray crystallography and single-crystal diffraction data for 1-Butanol, 4-(decyloxy)- are not available. The absence of such data is common for molecules of this type, which are characterized by a flexible, long alkyl chain and a polar head group.

The physical nature of long-chain ether-alcohols often precludes the formation of the highly ordered, single crystals necessary for X-ray diffraction analysis. These compounds tend to be liquids or waxy, low-melting-point solids at ambient temperatures. The significant conformational flexibility of the decyl and butyl chains hinders the establishment of a repeating, well-defined crystal lattice.

In the solid state, if it were to be achieved in a crystalline form, the molecular packing of 1-Butanol, 4-(decyloxy)- would be governed by two primary types of intermolecular interactions. The polar hydroxyl (-OH) groups would be expected to form extensive hydrogen-bonding networks. These hydrogen bonds are strong, directional interactions that would likely dictate the arrangement of the head groups. Concurrently, the long, nonpolar decyloxybutyl chains would align to maximize van der Waals forces, likely resulting in a layered structure. In such a structure, bilayers of interdigitated or non-interdigitated alkyl chains would be separated by layers of hydrogen-bonded alcohol functionalities. This type of packing is a well-known phenomenon in the solid-state structures of other long-chain amphiphilic molecules like fatty acids and primary alcohols.

Without experimental data, any precise description of the unit cell, space group, or specific molecular conformation remains speculative. Further research involving specialized crystallization techniques, such as low-temperature crystallization, would be required to obtain single crystals suitable for a definitive X-ray diffraction study.

Table 1: Crystallographic Data for 1-Butanol, 4-(decyloxy)-

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (Molecules per Unit Cell) | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

Supramolecular Assembly and Material Science Applications of 1 Butanol, 4 Decyloxy

Principles of Non-Covalent Interactions in Self-Assembled Systems

The spontaneous organization of 1-Butanol, 4-(decyloxy)- molecules into well-defined architectures is primarily driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic effects. These non-covalent interactions, though weak individually, collectively dictate the formation and stability of the resulting supramolecular structures.

Intermolecular Hydrogen Bonding Networks

The primary and most directional interaction governing the self-assembly of 1-Butanol, 4-(decyloxy)- is the hydrogen bond formed between the hydroxyl (-OH) groups of adjacent molecules. The hydroxyl group can act as both a hydrogen bond donor (the hydrogen atom) and an acceptor (the oxygen atom). This directional bonding leads to the formation of ordered, chain-like or cyclic clusters. nih.gov The presence of the phenyl group in related butanol derivatives has been shown to decrease the number of hydrogen bonds and the size of these supramolecular clusters. nih.gov In the case of 1-Butanol, 4-(decyloxy)-, the linear arrangement of the butoxy spacer facilitates the formation of extended hydrogen-bonded chains, which serve as the primary backbone of the self-assembled network.

Self-Sorting and Orthogonal Self-Assembly in Multi-Component Systems

While specific studies on the self-sorting and orthogonal self-assembly of 1-Butanol, 4-(decyloxy)- are not extensively detailed in the search results, the principles can be inferred from its amphiphilic structure. In a multi-component system, molecules with similar interaction motifs tend to aggregate, a phenomenon known as self-sorting. Given its distinct polar head and nonpolar tail, 1-Butanol, 4-(decyloxy)- would likely segregate from molecules with significantly different polarities. Orthogonal self-assembly, the formation of multiple, independent structures within the same system, could potentially be achieved by introducing other amphiphiles with different, non-interfering recognition sites, allowing for the simultaneous formation of distinct assemblies.

Molecular Gelation and Organogel/Hydrogel Formation

The self-assembly of 1-Butanol, 4-(decyloxy)- can lead to the formation of gels, which are three-dimensional networks that immobilize a liquid solvent. The characteristics of these gels are highly dependent on concentration and the molecular structure of the gelator.

Critical Gelation Concentrations and Morphological Analysis of Self-Assembled Fibrillar Networks (SAFINs)

Gelation occurs when the concentration of the gelator reaches a critical point, known as the critical gelation concentration (CGC), where the self-assembled structures become extensive enough to form a continuous network throughout the solvent. science.govresearchgate.net For low-molecular-mass gelators like 1-Butanol, 4-(decyloxy)-, this network often consists of long, entangled fibers, referred to as self-assembled fibrillar networks (SAFINs). nih.gov The CGC is influenced by factors such as the solvent and temperature. nih.gov Morphological analysis of similar organogels using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) has revealed these intricate, three-dimensional network structures composed of fibers and ribbons. researchgate.netnih.gov

Below is a table illustrating typical critical gelation concentrations for related low-molecular-mass gelators in various solvents.

| Gelator Type | Solvent | Critical Gelation Concentration (wt%) |

| Unsymmetric Bolaamphiphile | Water | 0.6 - 4.3 |

| Unsymmetric Bolaamphiphile | Acetonitrile | 0.6 - 4.3 |

| Unsymmetric Bolaamphiphile | DMSO | 0.6 - 4.3 |

| Sodium Laurate | Organic Solvents | Varies with solvent and temperature |

This table presents data for analogous compounds to illustrate the concept of Critical Gelation Concentration. Specific data for 1-Butanol, 4-(decyloxy)- was not available in the search results.

Role of the Decyloxy Chain in Modulating Gelation Efficiency and Thermoreversibility

The long decyloxy chain plays a pivotal role in the gelation process. The van der Waals interactions between these ten-carbon chains significantly contribute to the stability of the fibrillar network. nih.gov A longer alkyl chain generally leads to stronger van der Waals forces, which can result in a lower CGC and a more stable gel. This increased stability often translates to a higher gel-to-sol transition temperature (Tgel).

The non-covalent nature of the interactions within the gel network imparts thermoreversibility. Upon heating, the increased thermal energy overcomes the weaker van der Waals forces and hydrogen bonds, causing the fibrillar network to break down and the gel to revert to a solution (sol) state. As the solution cools, the non-covalent interactions re-form, allowing the self-assembled network to be restored. The length and nature of the alkoxy chain, such as the decyloxy group in this case, are critical in determining the precise temperature at which this reversible transition occurs. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Butanol, 4 Decyloxy

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to model the movement of atoms and molecules over time. For 1-Butanol, 4-(decyloxy)-, MD simulations are instrumental in understanding its conformational landscape and the nature of its intermolecular interactions.

The long decyloxy chain, combined with the butanol head group, endows the molecule with significant conformational flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net The rotation around the various C-C and C-O single bonds leads to a multitude of possible shapes, from extended linear forms to more compact, folded structures. The interplay between the hydrophobic decyl tail and the hydrophilic hydroxyl group is a key determinant of these conformations.

In aqueous solutions, MD simulations of related amphiphilic molecules, such as 2-butanol, have shown a tendency to form aggregates or clusters at concentrations above 1 M. nih.govnih.gov Similarly, 1-Butanol, 4-(decyloxy)- is expected to exhibit aggregation behavior, driven by the hydrophobic effect. The decyloxy tails would likely congregate to minimize contact with water, while the polar butanol head groups remain exposed to the aqueous environment. These simulations can reveal the size, shape, and dynamics of such aggregates, as well as the specific intermolecular interactions—van der Waals forces between the alkyl chains and hydrogen bonds between the hydroxyl groups and with surrounding water molecules—that stabilize these structures. nih.gov The dynamics of these interactions are crucial, as they govern the macroscopic properties of the system. researchgate.net

The table below illustrates typical data that can be extracted from MD simulations of alcohol-water systems, in this case for a related compound, 2-butanol, showing how simulation parameters are set up for such an investigation. nih.gov

| Property | Value |

| Simulation Software | GROMACS 2021.2 |

| Force Field (2-butanol) | OPLS-AA |

| Water Model | TIP4P-FB |

| Box Type | Cubic |

| Temperature | 298.15 K |

| Pressure | 1 bar |

This interactive table showcases typical parameters used in MD simulations of alcohol-water systems.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Butanol, 4-(decyloxy)-, DFT calculations provide a detailed picture of electron distribution, which is fundamental to understanding its reactivity and spectroscopic properties.

DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can map the electrostatic potential surface, visually highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For 1-Butanol, 4-(decyloxy)-, the oxygen atoms of the ether and hydroxyl groups are expected to be electron-rich, while the hydrogen of the hydroxyl group is electron-poor. karazin.ua

One of the powerful applications of DFT is the prediction of spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This can be compared with experimental spectra to confirm the structure and identify characteristic peaks, such as the O-H stretching vibration of the alcohol group and the C-O stretching of the ether linkage. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. DFT studies on methanol (B129727) clusters, for instance, have successfully correlated calculated OH stretch vibrational frequency shifts with experimental data, providing insights into hydrogen bonding. acs.org

The following table presents an example of DFT-calculated binding energies for methanol clusters, illustrating the type of data that can be generated to understand intermolecular forces. acs.org

| Methanol Cluster | Structure | Binding Energy (kcal/mol) |

| Dimer | Linear | 5.5 |

| Trimer | Cyclic | 15.9 |

| Tetramer | Cyclic | 28.1 |

| Pentamer | Cyclic | 36.3 |

This interactive table displays DFT-calculated binding energies for methanol clusters, demonstrating the increasing stability with cluster size due to cooperative hydrogen bonding.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.gov For 1-Butanol, 4-(decyloxy)-, several reactions are of interest, including its synthesis (etherification) and its potential oxidation.

The synthesis of 1-Butanol, 4-(decyloxy)- would likely involve an etherification reaction, such as a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. organic-chemistry.org Computational methods can model the transition states and intermediates along the reaction pathway, providing insights into the reaction kinetics and the factors that influence selectivity. nih.gov For example, DFT calculations can compare the energy barriers for competing reaction pathways, such as SN2 substitution versus E2 elimination, helping to predict the optimal reaction conditions. nih.gov

The oxidation of the terminal alcohol group is another important reaction. Computational studies on the oxidation of alcohols have detailed the mechanisms involving various catalysts. rsc.org For instance, DFT calculations can be used to study the step-by-step process of hydrogen abstraction from the alcohol and the subsequent formation of an aldehyde or carboxylic acid. chemrxiv.orgchemrxiv.org These calculations can identify the rate-determining step and provide a rationale for the observed product distribution. nih.gov

Predictive Modeling for Self-Assembly Behavior and Phase Transitions

The amphiphilic nature of 1-Butanol, 4-(decyloxy)-, with its distinct hydrophobic tail and hydrophilic head, suggests a propensity for self-assembly into ordered structures, particularly in solution. frontiersin.org Predictive modeling, often employing coarse-grained simulations or mesoscale methods, can explore the formation of micelles, vesicles, or liquid crystalline phases. researchgate.netfrontiersin.orgarxiv.org These models simplify the molecular representation to access the longer timescales and larger length scales characteristic of self-assembly processes. frontiersin.org

By systematically varying parameters such as concentration and temperature in the simulations, it is possible to predict the critical micelle concentration (CMC) and the morphology of the resulting aggregates. acs.org For example, at low concentrations, the molecules may exist as monomers, while above the CMC, they may form spherical or cylindrical micelles. The decyl chain length is expected to have a significant impact on these properties. elsevierpure.com Such predictive modeling is crucial in applications where the controlled self-assembly of surfactants is key, such as in detergents, emulsifiers, and drug delivery systems. rsc.org

Furthermore, computational methods can be used to study phase transitions, such as melting or the transitions between different liquid crystalline phases. nih.gov By calculating the free energies of the different phases as a function of temperature and pressure, a theoretical phase diagram can be constructed. aps.orgmdpi.com While computationally demanding, these studies provide fundamental understanding of the relationship between molecular structure and macroscopic phase behavior. rsc.org

Environmental Fate and Abiotic Degradation of 1 Butanol, 4 Decyloxy

Environmental Persistence and Partitioning Behavior of Long-Chain Alkyl Ethers

Long-chain alkyl ethers, such as 1-Butanol, 4-(decyloxy)-, are characterized by their dual nature: a polar ether linkage and a nonpolar, hydrophobic alkyl chain. This structure significantly influences their behavior in the environment. The environmental persistence of these compounds is largely dependent on their susceptibility to degradation processes. While biological degradation by microorganisms is a primary route for the breakdown of many organic chemicals, the rate of this process for long-chain alkyl ethers can be influenced by the length of the alkyl chain. Generally, an increase in the length of the alkyl chain can lead to a decrease in water solubility and an increase in sorption to organic matter in soil and sediment. This increased sorption can reduce the availability of the compound to microorganisms, thereby slowing its degradation and increasing its persistence.

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments such as water, soil, air, and biota. For long-chain alkyl ethers, the dominant characteristic influencing partitioning is their hydrophobicity, imparted by the long decyl chain. This property suggests a high tendency to partition from water into soil and sediment. This behavior is analogous to that of other long-chain organic compounds, which exhibit strong binding to organic matter in soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. While specific data for 1-Butanol, 4-(decyloxy)- is scarce, it is expected to have a high log Kow value, indicating a preference for fatty tissues and organic carbon over water.

The following table summarizes the expected partitioning behavior of 1-Butanol, 4-(decyloxy)- based on the properties of similar long-chain compounds.

| Environmental Compartment | Expected Partitioning Behavior |

| Water | Low solubility. Expected to partition out of the water column to sediment and suspended organic matter. |

| Soil and Sediment | High affinity for sorption to organic carbon. This process can act as a significant sink, reducing its mobility and bioavailability. The strength of sorption is expected to increase with the organic matter content of the soil. |

| Air | Low volatility is expected due to its relatively high molecular weight and the presence of a polar hydroxyl group. Long-range atmospheric transport is therefore considered unlikely to be a significant fate process. |

| Biota | The high lipophilicity suggests a potential for bioaccumulation in the fatty tissues of organisms. |

Modeling of Environmental Distribution and Bioaccumulation Potential in Abiotic Systems

Due to the limited experimental data for 1-Butanol, 4-(decyloxy)-, environmental models are crucial tools for estimating its distribution and potential for bioaccumulation. These models use the physicochemical properties of a chemical, such as its Kow, water solubility, and vapor pressure, to predict its fate and transport in the environment.

Fugacity-based models are often used to predict the environmental distribution of a chemical. These models calculate the "escaping tendency" (fugacity) of a chemical from different environmental compartments. Based on the expected high Kow and low vapor pressure of 1-Butanol, 4-(decyloxy)-, these models would likely predict that the majority of the compound released into the environment would accumulate in soil and sediment.

The bioaccumulation potential of a substance is its tendency to accumulate in living organisms. The bioconcentration factor (BCF) is a common measure of this potential and can be estimated from the Kow. A high log Kow value for 1-Butanol, 4-(decyloxy)- suggests a significant potential for bioconcentration in aquatic organisms. However, it is important to note that factors such as metabolism within the organism can reduce the actual extent of bioaccumulation. Long-chain alcohols, for instance, can be metabolized, which may limit their bioaccumulation despite high Kow values.

The following table presents estimated physicochemical properties and bioaccumulation potential for 1-Butanol, 4-(decyloxy)- based on its structure and data for analogous compounds.

| Parameter | Estimated Value/Prediction |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated > 4). This indicates a strong tendency to partition into organic phases like lipids and soil organic matter. |

| Water Solubility | Low. The long alkyl chain significantly reduces its solubility in water. |

| Vapor Pressure | Low. Its high molecular weight and the presence of a hydroxyl group result in low volatility. |

| Bioconcentration Factor (BCF) | High (estimated). The high log Kow suggests a high potential for bioconcentration in aquatic organisms. However, metabolic processes could potentially reduce the actual BCF. Further empirical data would be needed for a definitive assessment. |

| Environmental Distribution (Fugacity Model Prediction) | The majority of the compound is predicted to partition to soil and sediment, with very low concentrations in water and air. |

Future Directions and Emerging Research Avenues for 1 Butanol, 4 Decyloxy

Development of Novel Synthetic Methodologies and Catalytic Systems

The efficient and selective synthesis of 1-Butanol, 4-(decyloxy)- is a primary area of future research. Current synthetic strategies for similar ethers often rely on Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. For 1-Butanol, 4-(decyloxy)-, this would traditionally involve the reaction of a decyl halide with a 1,4-butanediol (B3395766) mono-anion or a 4-halobutanol with a decoxide.

Future research is expected to focus on the development of more sustainable and efficient catalytic systems. This includes the exploration of:

Phase-Transfer Catalysis: Investigating the use of phase-transfer catalysts to enhance the reaction rate and yield between the aqueous and organic phases, potentially allowing for milder reaction conditions and reducing the need for anhydrous solvents.

Metal-Organic Frameworks (MOFs) as Catalysts: Designing MOFs with specific active sites to catalyze the etherification reaction with high selectivity and recyclability, minimizing waste and improving process economics.

Flow Chemistry: Developing continuous flow processes for the synthesis of 1-Butanol, 4-(decyloxy)-. This approach offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher purity products.

Research into these novel methodologies will be crucial for enabling the large-scale and cost-effective production of 1-Butanol, 4-(decyloxy)-, a prerequisite for its widespread application.

Exploration in Advanced Functional Materials and Responsive Systems

The unique molecular structure of 1-Butanol, 4-(decyloxy)-, featuring a hydrophilic hydroxyl group and a long lipophilic decyloxy chain, makes it a promising candidate for the creation of advanced functional materials. Its amphiphilic nature suggests potential applications in areas where molecular self-assembly is key.

Future research in this domain will likely explore:

Surfactants and Emulsifiers: Investigating its efficacy as a surfactant in stabilizing emulsions, which is critical in the food, cosmetic, and pharmaceutical industries. The balance between its hydrophilic and lipophilic portions could be fine-tuned to create highly stable and specific emulsion systems.

Responsive Polymers: Incorporating 1-Butanol, 4-(decyloxy)- as a monomer or a side-chain in polymers could lead to the development of "smart" materials. These materials could exhibit responsive behavior to external stimuli such as temperature or pH, due to the conformational changes in the decyloxy chain.

Liquid Crystals: The elongated structure of the molecule suggests that it, or its derivatives, could exhibit liquid crystalline properties. Research into its phase behavior could lead to applications in displays and optical sensors.

The table below outlines potential research directions for 1-Butanol, 4-(decyloxy)- in functional materials.

| Research Area | Potential Application | Key Properties to Investigate |

| Self-Assembly | Nanoparticle synthesis, drug delivery | Critical micelle concentration, aggregation behavior |

| Polymer Chemistry | Smart coatings, responsive hydrogels | Monomer reactivity, polymer architecture, stimulus-responsive behavior |

| Surface Modification | Anti-fouling surfaces, lubrication | Surface energy, coefficient of friction, protein adsorption |

Interdisciplinary Research at the Confluence of Organic Chemistry, Materials Science, and Environmental Science

The future of 1-Butanol, 4-(decyloxy)- research lies in a multidisciplinary approach, combining the expertise of organic chemists, materials scientists, and environmental scientists. This collaborative effort will be essential to fully realize its potential while ensuring its environmental compatibility.

Key interdisciplinary research avenues include:

Biodegradability and Environmental Fate: A critical area of investigation will be the environmental impact of 1-Butanol, 4-(decyloxy)-. Studies on its biodegradability, potential for bioaccumulation, and aquatic toxicity will be necessary to ensure its sustainable use. This research will inform the design of "green" applications and disposal methods.

Green Synthesis and Applications: Combining the development of eco-friendly synthetic routes (as discussed in 8.1) with its use in environmentally benign applications, such as biodegradable surfactants or components in green solvents, represents a significant research opportunity.

Biocompatible Materials: For potential biomedical applications, research will need to bridge materials science with biology to assess the cytotoxicity and biocompatibility of materials derived from 1-Butanol, 4-(decyloxy)-. This could open doors to its use in areas like tissue engineering and drug delivery systems.

The synergistic efforts across these disciplines will not only accelerate the development of innovative technologies based on 1-Butanol, 4-(decyloxy)- but also ensure that these advancements are made in a responsible and sustainable manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(decyloxy)benzoic acid derivatives, and how are they optimized for liquid crystal research?

- Methodology :

Ester Hydrolysis : React 4-(decyloxy)benzoic acid ethyl ester with NaOH in a tetrahydrofuran (THF)/water mixture under reflux. Neutralize with HCl, extract with ethyl acetate, and purify via recrystallization (e.g., using hexane) to obtain 4-(decyloxy)benzoic acid (yield: ~62%) .

Williamson Ether Synthesis : Alkylate phenolic precursors (e.g., 4'-hydroxybiphenyl-4-carbaldehyde) with decyl bromide in the presence of KOH. Reflux for 20 hours, isolate the crude product via filtration, and recrystallize from ethanol .

- Key Considerations : Monitor reaction completion using TLC, and optimize solvent ratios (e.g., THF/water) to improve yield.

Q. Which analytical techniques are critical for confirming the structural integrity of decyloxy-substituted compounds?

- Methodology :

Nuclear Magnetic Resonance (NMR) : Use and NMR to verify alkyl chain integration (e.g., decyloxy protons at δ 0.88–1.77 ppm) and aromatic proton environments .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for liquid crystal applications).

Mass Spectrometry : Confirm molecular weight (e.g., 4-(decyloxy)benzoic acid: CHO, MW 278.38 g/mol).

Advanced Research Questions

Q. How can researchers optimize alkylation reactions to minimize byproducts when introducing decyloxy groups via Williamson ether synthesis?

- Methodology :

Reagent Stoichiometry : Use a 2.5:1 molar ratio of decyl bromide to phenolic precursor to ensure complete substitution .

Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

Purification Strategies : Employ column chromatography (e.g., silica gel with hexane/ethyl acetate) to separate unreacted starting materials and byproducts.

- Troubleshooting : Prolonged reflux (>24 hours) may degrade sensitive substrates; monitor via TLC at 4-hour intervals.

Q. What strategies resolve discrepancies between computational predictions and experimental mesomorphic behavior in decyloxy-containing liquid crystals?

- Methodology :

Computational Modeling : Perform Density Functional Theory (DFT) optimizations to predict molecular packing and dipole alignment .

Experimental Validation : Compare computational results with Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) data to identify phase transitions (e.g., smectic-to-nematic transitions) .

Parameter Adjustment : Refine force fields in simulations to account for alkyl chain flexibility and intermolecular interactions.

Q. How can phase transitions in decyloxy-based liquid crystals be systematically analyzed?

- Methodology :

DSC Analysis : Measure enthalpy changes during heating/cooling cycles (e.g., melting points ~80–120°C for biphenyl derivatives) .

Polarized Optical Microscopy (POM) : Observe texture changes (e.g., focal conic or schlieren textures) to identify mesophases.

Variable-Temperature XRD : Correlate molecular packing with thermal behavior (e.g., layer spacing in smectic phases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.